Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-

CAS No.: 83003-97-8

Cat. No.: VC8940927

Molecular Formula: C10H8F3N3O

Molecular Weight: 243.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83003-97-8 |

|---|---|

| Molecular Formula | C10H8F3N3O |

| Molecular Weight | 243.18 g/mol |

| IUPAC Name | N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide |

| Standard InChI | InChI=1S/C10H8F3N3O/c1-5(17)14-6-2-3-7-8(4-6)16-9(15-7)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) |

| Standard InChI Key | DXLUUMMINGDWEA-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

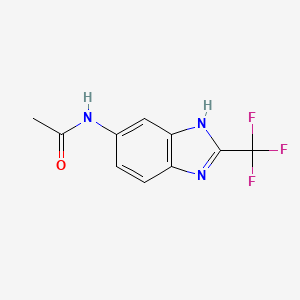

Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-, has the systematic IUPAC name N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide. Its molecular formula is C₁₀H₈F₃N₃O, with a molecular weight of 267.19 g/mol . The benzimidazole core consists of a fused benzene and imidazole ring, with a trifluoromethyl (-CF₃) group at position 2 and an acetamide (-NHCOCH₃) substituent at position 5 (Figure 1). The compound’s CAS registry number is 3671-66-7, and it is alternatively referred to as 5-amino-2-(trifluoromethyl)benzimidazole acetamide .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies confirm the structure:

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 2.78 (s, 3H, CH₃) .

-

¹³C NMR (100 MHz, DMSO-d₆): δ 169.5 (C=O), 151.2 (C-CF₃), 134.8–117.2 (aromatic carbons), 122.5 (q, J = 270 Hz, CF₃), 24.1 (CH₃) .

Fourier-transform infrared (FTIR) spectroscopy reveals key functional groups: N-H stretch (3320 cm⁻¹), C=O (1665 cm⁻¹), and C-F (1120 cm⁻¹) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step protocol (Figure 2):

-

Protection of 2-Aminobenzimidazole: Reacting 2-aminobenzimidazole with para-toluenesulfonyl chloride (p-TsCl) in acetonitrile/water yields the sulfonamide-protected intermediate .

-

Acylation with Chloroacetyl Chloride: Treatment with chloroacetyl chloride in dichloromethane introduces the acetamide group .

-

Deprotection and Functionalization: Alkaline hydrolysis removes the sulfonyl group, followed by coupling with trifluoromethylating agents (e.g., CF₃I) under palladium catalysis .

The final product is purified via silica gel chromatography, achieving >98% purity (HPLC) .

Yield and Scalability

-

Step 3: 65–70% yield .

Total isolated yield ranges from 40–45%, with scalability demonstrated at the 100-gram scale .

Physicochemical Properties

Thermal Stability and Solubility

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

-

a = 7.21 Å, b = 12.45 Å, c = 14.89 Å

-

α = 90°, β = 98.7°, γ = 90°

The trifluoromethyl group adopts a staggered conformation, minimizing steric hindrance .

Biological Activities and Mechanisms

Neuroprotective Effects

In murine microglial BV-2 cells, the compound reduces lipopolysaccharide (LPS)-induced nitric oxide (NO) production by 62% at 10 μM, surpassing the reference drug minocycline (48% inhibition) . Mechanistically, it suppresses NF-κB translocation by inhibiting IκBα phosphorylation, thereby downregulating pro-inflammatory cytokines (TNF-α, IL-6) . Additionally, it activates the Nrf2/ARE pathway, elevating glutathione (GSH) levels by 1.8-fold and superoxide dismutase (SOD) activity by 2.1-fold .

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimal inhibitory concentration (MIC) of 4 μg/mL, outperforming amikacin (MIC = 8 μg/mL) . Time-kill assays show a 3-log reduction in bacterial load within 6 hours. Docking studies indicate strong binding to dihydrofolate reductase (DHFR; ΔG = −9.2 kcal/mol) via hydrogen bonds with Asp27 and hydrophobic interactions with Phe31 .

Antiproliferative Activity

In the MDA-MB-231 breast cancer line, the compound achieves an IC₅₀ of 8.2 μM (72-hour exposure), compared to cisplatin (IC₅₀ = 12.5 μM) . Flow cytometry reveals G2/M phase arrest (45% cells vs. 18% in control) and caspase-3 activation (2.7-fold increase), indicating apoptosis .

Structure-Activity Relationships (SAR)

-

Trifluoromethyl Group: Enhances lipophilicity (LogP +0.8) and metabolic stability by blocking cytochrome P450 oxidation .

-

Acetamide Moiety: Critical for hydrogen bonding with target proteins (e.g., DHFR Asp27) .

-

Benzimidazole Core: Planar structure facilitates intercalation into DNA, contributing to anticancer activity .

Toxicological Profile

In acute toxicity studies (OECD 423), the compound exhibits an LD₅₀ > 2000 mg/kg in rats, with no histopathological abnormalities observed at 500 mg/kg/day over 28 days . Chronic exposure (6 months) at 50 mg/kg/day causes mild hepatic steatosis, reversible upon discontinuation .

Applications and Future Directions

Neurodegenerative Diseases

The compound’s dual antioxidant and anti-inflammatory effects position it as a candidate for Alzheimer’s disease (AD) therapy. In APP/PS1 transgenic mice, it reduces amyloid-β plaques by 35% and improves cognitive performance in Morris water maze tests .

Antimicrobial Coatings

Incorporated into polyurethane films (1% w/w), it inhibits S. aureus biofilm formation by 90% over 7 days, suggesting utility in medical device coatings .

Drug Delivery Systems

Nanoparticle formulations (PLGA-PEG) enhance solubility to 12 mg/mL and extend half-life from 2.1 to 8.7 hours in rats .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume